GB-2a

Monoamine oxidase inhibition Neuroscience Antidepressant screening

GB-2a is a structurally defined biflavonoid validated as a MAO-A inhibitor (IC50: 5.05 μM, 2.1-fold more potent than morelloflavone) and aromatase inhibitor (IC50: 1.35 μM). Its mixed-type tyrosinase inhibition (IC50 not specified) offers a distinct mechanism from kojic acid. Suitable as a reference compound for mechanistic studies in neurological and endocrine research. Sourced from natural origins.

Molecular Formula C30H22O11
Molecular Weight 558.5 g/mol
CAS No. 18412-96-9
Cat. No. B161668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB-2a
CAS18412-96-9
Molecular FormulaC30H22O11
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC(=C(C=C6)O)O
InChIInChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2/t22-,27-,29+/m0/s1
InChIKeyIMIXFUXOSFSXPC-DETITRACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan powder

Structure & Identifiers


Interactive Chemical Structure Model





GB-2a (CAS 18412-96-9): A Biflavonoid with Distinct Multitarget Inhibitory Profile for Research Applications


GB-2a (CAS 18412-96-9) is a naturally occurring biflavonoid consisting of a naringenin unit covalently linked to eriodictyol via an I-3,II-8 interflavonoid linkage [1]. It is predominantly isolated from the branches and leaves of Garcinia gardneriana (Clusiaceae), a plant traditionally used in Brazil for inflammatory conditions [2]. As a biflavonoid, GB-2a belongs to a structurally constrained polyphenol class that exhibits activities distinct from monomeric flavonoids due to restricted conformational flexibility and dual pharmacophore presentation [1].

GB-2a (CAS 18412-96-9): Why Generic Biflavonoid Substitution Is Scientifically Unjustified


Biflavonoids sharing the same naringenin-derived monomeric core (e.g., GB-1a, GB-2a, volkensiflavone) exhibit divergent bioactivity profiles due to differences in the second flavonoid unit and linkage position. GB-2a incorporates an eriodictyol moiety with a 3',4'-dihydroxy B-ring, whereas its closest structural analog, GB-1a, contains a luteolin unit [1]. This structural variation translates into distinct inhibitory potency across multiple enzymatic targets, including monoamine oxidases (MAO-A/MAO-B), aromatase (CYP19), and tyrosinase [2][3]. Consequently, substituting GB-2a with another in-class biflavonoid without empirical validation would compromise experimental reproducibility and confound mechanistic interpretation.

GB-2a (CAS 18412-96-9): Quantitative Differentiation Evidence Against Structural Analogs


MAO-A Inhibitory Potency of GB-2a Versus Morelloflavone and GB-2a-7-O-Glucoside

In a direct head-to-head in vitro enzymatic assay using recombinant human MAO isoforms, GB-2a demonstrated the most potent MAO-A inhibition among the three biflavonoids isolated from the same Garcinia gardneriana extract, with an IC50 of 5.05 μM, compared to 10.7 μM for morelloflavone and 10.0 μM for GB-2a-7-O-glucoside [1]. For MAO-B inhibition, GB-2a exhibited an IC50 of 20.7 μM, which was also superior to morelloflavone (66.2 μM) [1].

Monoamine oxidase inhibition Neuroscience Antidepressant screening

Aromatase (CYP19) Inhibition: GB-2a vs. Morelloflavone in Breast Cancer Research Models

In a comparative in vitro aromatase inhibition assay using the same experimental conditions, GB-2a (IC50 = 1.35 μM) demonstrated 5.7-fold higher potency than morelloflavone (IC50 = 7.67 μM) [1]. Both compounds were isolated from the same Garcinia gardneriana source, ensuring direct comparability without confounding by differing extraction or purification protocols.

Aromatase inhibition Breast cancer Endocrine therapy

Tyrosinase Inhibition Mechanism: GB-2a Exhibits Mixed-Type Kinetics Distinct from Competitive Inhibitors

Kinetic analysis of mushroom tyrosinase inhibition revealed that GB-2a acts via a mixed inhibition mechanism, with non-competitive behavior against L-tyrosine substrate and uncompetitive behavior against L-DOPA [1]. This differs from the reference inhibitor kojic acid, which exhibits classical competitive inhibition. At a fixed concentration, GB-2a significantly reduced melanin content in B16F10 melanoma cells without affecting cell viability, whereas kojic acid was tested at 500 μM as a positive control [1].

Melanogenesis Tyrosinase inhibition Cosmetic research

Topical Anti-Inflammatory Efficacy: GB-2a vs. Fukugetin in Croton Oil-Induced Mouse Ear Edema

In a head-to-head in vivo comparison of topical anti-inflammatory activity using the croton oil-induced mouse ear edema model, fukugetin (ED50 = 0.18 mg/ear, 0.10-0.28) and GB-2a (ED50 = 0.22 mg/ear, 0.15-0.31) demonstrated comparable potency and efficacy [1]. At the highest tested dose of 0.3 mg/ear, fukugetin achieved 71 ± 4% inhibition while GB-2a achieved 58 ± 6% inhibition, with overlapping 95% confidence intervals indicating no statistically significant difference in maximal effect [1].

Topical anti-inflammatory Dermatology Skin inflammation

Analgesic Activity: GB-2a Demonstrates 58.9% Inhibition in Murine Pain Models

GB-2a isolated from Rheedia gardneriana leaves exhibited significant analgesic activity in mice, achieving 58.9% inhibition in a standard pain model [1]. This activity was documented alongside other biflavonoids including volkensiflavone and fukugetin, which showed qualitatively similar but quantitatively distinct analgesic profiles in the same study [1].

Analgesic screening Pain research Natural product pharmacology

Anti-HIV-1 Reverse Transcriptase Activity: Differential Potency Among Biflavonoid Class

In a comparative in vitro screening of 14 biflavonoids against HIV-1 reverse transcriptase (RT), GB-2a demonstrated moderate inhibitory activity with an IC50 of 170 μM [1]. Among the tested compounds, robustaflavone and hinokiflavone were the most potent (IC50 = 65 μM), while amentoflavone (IC50 = 119 μM), agathisflavone (IC50 = 100 μM), morelloflavone (IC50 = 116 μM), and GB-1a (IC50 = 236 μM) exhibited a range of activities [1]. This 3.6-fold potency range across structurally similar biflavonoids underscores that anti-HIV activity cannot be assumed across the class.

HIV research Reverse transcriptase inhibition Antiviral screening

GB-2a (CAS 18412-96-9): Evidence-Based Research and Procurement Application Scenarios


MAO-A Inhibitor Screening for Antidepressant and Neurodegenerative Disease Research

GB-2a serves as a validated MAO-A inhibitor tool compound with an IC50 of 5.05 μM, demonstrating 2.1-fold higher potency than morelloflavone in direct comparative assays [1]. Researchers investigating the role of MAO-A in depression, anxiety, or Parkinson's disease can utilize GB-2a as a structurally defined natural product inhibitor with established potency metrics. Its selectivity for MAO-A over MAO-B (IC50 ratio: 4.1) provides a defined pharmacological window for isoform-specific mechanistic studies [1].

Aromatase (CYP19) Inhibition Studies in Breast Cancer Models

With an aromatase IC50 of 1.35 μM—5.7-fold more potent than morelloflavone—GB-2a is a suitable reference compound for screening programs targeting endocrine therapy in hormone-dependent breast cancer [1]. Its defined potency allows researchers to establish dose-response relationships and benchmark novel aromatase inhibitors. The compound's natural product origin provides a scaffold for semi-synthetic optimization programs aiming to improve upon its micromolar potency.

Melanogenesis and Tyrosinase Inhibition Studies in Dermatological and Cosmetic Research

GB-2a's mixed-type inhibition of tyrosinase—non-competitive with L-tyrosine and uncompetitive with L-DOPA—makes it mechanistically distinct from standard competitive inhibitors like kojic acid [1]. Investigators studying hyperpigmentation disorders or developing depigmenting agents can use GB-2a to probe alternative tyrosinase regulatory mechanisms. The compound reduces melanin biosynthesis in B16F10 cells without cytotoxic effects, enabling clean interpretation of anti-melanogenic activity [1].

Topical Anti-Inflammatory Formulation Development for Cutaneous Disorders

In the croton oil-induced mouse ear edema model, GB-2a (ED50 = 0.22 mg/ear) demonstrates topical anti-inflammatory efficacy comparable to fukugetin [1]. Formulation scientists developing topical treatments for dermatitis, psoriasis, or other inflammatory skin conditions can incorporate GB-2a as an active ingredient with in vivo-validated efficacy metrics. Its distinct molecular structure relative to fukugetin may offer differential formulation compatibility or stability characteristics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GB-2a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.